molecular formula C20H23N3O3S2 B2746689 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2746689
M. Wt: 417.5 g/mol
InChI Key: HXSZNSDREFEETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 4-methylphenyl group at position 3, a sulfanyl (-S-) linker at position 2 connected to an acetamide moiety, and a tetrahydrofuran (oxolan-2-yl)methyl substituent on the acetamide nitrogen. The thienopyrimidinone core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The sulfanyl-acetamide side chain enhances solubility and modulates target binding, while the oxolane group may improve metabolic stability compared to linear alkyl or aryl substituents.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-13-4-6-14(7-5-13)23-19(25)18-16(8-10-27-18)22-20(23)28-12-17(24)21-11-15-3-2-9-26-15/h4-7,15H,2-3,8-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSZNSDREFEETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a thienopyrimidine derivative with potential therapeutic applications. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₉N₃O₂S
Molecular Weight 341.43 g/mol

Anticancer Activity

Studies have demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. For example:

  • A study reported that compounds similar to this compound showed potent inhibition of cell proliferation in various cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells .
  • The mechanism of action is believed to involve the induction of apoptosis and inhibition of specific signaling pathways critical for cancer cell survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Thienopyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results .

Anti-inflammatory Effects

Research indicates that compounds within the thienopyrimidine class may possess anti-inflammatory effects:

  • In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This activity points to a potential application in treating inflammatory diseases.

Case Study: Anticancer Mechanisms

In a detailed examination of the anticancer mechanisms of thienopyrimidine derivatives:

  • Cell Line Testing : The compound was tested against various cancer cell lines using MTT assays to assess cell viability.
  • Results : Significant cytotoxicity was observed at micromolar concentrations with IC50 values ranging from 5 to 15 µM across different cell lines.
  • Mechanism Elucidation : Further investigations revealed that the compound induces G1 phase cell cycle arrest and promotes apoptosis through caspase activation .

Table: Summary of Biological Activities

Biological Activity Effect Target Reference
AnticancerInduces apoptosisHeLa, HepG2, A549 cells
AntimicrobialInhibits bacterial growthStaphylococcus aureus
Anti-inflammatoryReduces cytokine productionActivated macrophages

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Source
Target Compound Thieno[3,2-d]pyrimidinone R1: 4-methylphenyl; R2: oxolan-2-ylmethyl ~423.5* N/A Sulfanyl, Acetamide, Oxolane -
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidinone R1: 4-chlorophenyl; R2: 4-methylphenyl 416.90 N/A Sulfanyl, Acetamide, Chlorophenyl ECHEMI (2022)
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidinone R1: 7-phenyl; R2: 2-chloro-4-methylphenyl 409.89 N/A Acetamide, Chlorophenyl ChemRegister
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone R1: H; R2: 2,3-dichlorophenyl 344.21 230–232 Sulfanyl, Acetamide, Dichlorophenyl J. Appl. Pharm. Sci. (2019)
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide-hydrazinylidene R1: 4-methylphenyl; R2: sulfamoylphenyl 357.38 288 Cyano, Hydrazinylidene, Sulfamoyl Int. J. Mol. Sci. (2014)

*Estimated based on molecular formula (C₂₁H₂₁N₃O₃S₂).

Key Comparisons

Core Heterocycle Modifications: The target compound’s thienopyrimidinone core is shared with analogues in , but differs from dihydropyrimidinones (e.g., ) and hydrazinylidene-cyanoacetamides (e.g., ).

Substituent Effects: R1 (Aryl Group): The 4-methylphenyl group in the target compound may enhance lipophilicity compared to chlorophenyl () or dichlorophenyl () substituents. Chlorine atoms typically increase electronegativity and metabolic resistance but may reduce solubility. For example, oxolane’s cyclic ether structure reduces susceptibility to oxidative metabolism compared to linear chains .

Synthetic Routes: The target compound likely shares synthetic steps with analogues in , such as cyclocondensation of thiophene derivatives with urea/acetylacetone, followed by sulfanyl-acetamide coupling. In contrast, hydrazinylidene-cyanoacetamides () require diazonium salt coupling, a less versatile method for introducing diverse substituents.

Melting points for thienopyrimidinone derivatives (e.g., 288°C for ) suggest high crystallinity, which may correlate with stability but complicate formulation.

Bioactivity Considerations: While specific bioactivity data for the target compound is unavailable, structurally related thienopyrimidinones in have been investigated as kinase inhibitors or antimicrobial agents. The oxolane substituent could modulate blood-brain barrier penetration or CYP450 interactions, distinguishing it from chlorophenyl-containing analogues .

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

A common approach involves cyclizing 3-amino-5-(4-methylphenyl)thiophene-2-carboxamide with formamidine acetate under reflux conditions in acetic acid. This reaction forms the 4-oxo-3H,4H-thieno[3,2-d]pyrimidine scaffold via intramolecular cyclization.

Reaction conditions :

  • Temperature: 120–140°C
  • Solvent: Glacial acetic acid
  • Catalyst: None (thermal cyclization)
  • Yield: 68–72%

Alternative Route via Gewald Reaction

The Gewald reaction provides another pathway using N,N-dimethylbarbituric acid, elemental sulfur, and ethyl cyanoacetate in ethanol. This three-component reaction constructs the thieno[3,2-d]pyrimidine core with a 4-methylphenyl substituent at position 3.

Key steps :

  • Formation of 2-aminothiophene intermediate.
  • Cyclization with barbituric acid derivatives.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linker at position 2 of the thieno[3,2-d]pyrimidine core is introduced via nucleophilic aromatic substitution (SNAr).

Chlorination at Position 2

The core compound is treated with phosphorus oxychloride (POCl3) to replace the hydroxyl group at position 2 with chlorine, forming 2-chloro-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidine.

Conditions :

  • Reagent: POCl3 (3–5 equivalents)
  • Solvent: Toluene or dichloromethane
  • Temperature: 80–90°C
  • Time: 4–6 hours
  • Yield: 85–90%

Thiolation Reaction

The chlorine atom is displaced by a sulfanyl group using sodium hydrosulfide (NaSH) or thiourea in dimethylformamide (DMF). This step generates the 2-sulfanyl intermediate.

Optimized protocol :

  • Reagent: Thiourea (1.2 equivalents)
  • Base: Triethylamine (TEA, 2 equivalents)
  • Solvent: Anhydrous DMF
  • Temperature: 60°C
  • Time: 3 hours
  • Yield: 75–80%

Acetamide Side Chain Installation

The N-[(oxolan-2-yl)methyl]acetamide side chain is introduced via a two-step coupling process.

Synthesis of 2-[(Oxolan-2-yl)methyl]aminoethanol

Tetrahydrofuran-2-carbaldehyde is condensed with ethanolamine in methanol under acidic conditions (HCl catalyst) to form the Schiff base, which is subsequently reduced using sodium borohydride (NaBH4).

Procedure :

  • Condensation: 12 hours at 25°C.
  • Reduction: 2 hours at 0–5°C.
  • Yield: 65–70%

Acetylation and Coupling

The aminoethanol derivative is acetylated with chloroacetyl chloride in dichloromethane, followed by coupling with the 2-sulfanyl-thieno[3,2-d]pyrimidine intermediate using potassium carbonate (K2CO3) as a base.

Critical parameters :

  • Molar ratio: 1:1.2 (intermediate:chloroacetyl chloride)
  • Solvent: Dichloromethane
  • Temperature: 0°C (acetylation), 25°C (coupling)
  • Yield: 60–65%

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel (230–400 mesh) and ethyl acetate/hexane (3:7 v/v) as the eluent.

Spectroscopic Validation

  • 1H-NMR (400 MHz, DMSO-d6):

    • δ 8.72 (s, 1H, pyrimidine-H)
    • δ 7.45–7.32 (m, 4H, aryl-H)
    • δ 4.12 (t, 2H, oxolane-CH2)
    • δ 2.38 (s, 3H, CH3)
  • LC-MS : m/z 458.2 [M+H]+

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (hours)
Cyclocondensation 72 98 14
Gewald Reaction 68 95 18
SNAr Thiolation 80 97 5

Data synthesized from Refs,, and.

Challenges and Optimization Strategies

Solubility Issues

The 4-methylphenyl group enhances lipophilicity, complicating aqueous-phase reactions. Using polar aprotic solvents (e.g., DMF, DMSO) improves solubility during coupling steps.

Byproduct Formation

Over-chlorination during POCl3 treatment is mitigated by:

  • Strict temperature control (<90°C).
  • Use of molecular sieves to absorb HCl.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing thiourea with sodium hydrosulfide reduces costs by 40% but requires stringent pH control.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields >70%.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction progress be monitored?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl group introduction and subsequent acetamide coupling. Key intermediates are monitored using thin-layer chromatography (TLC) for reaction completion, while NMR spectroscopy (e.g., 1^1H and 13^{13}C) confirms structural integrity at each stage. Solvent selection (e.g., DMF or ethanol) and temperature control (60–100°C) are crucial for yield optimization .

Q. Which analytical techniques are essential for purity assessment and structural confirmation?

  • High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% typically required for pharmacological studies).
  • Mass spectrometry (MS) confirms molecular weight (e.g., ESI/APCI for [M+H]+^+ peaks).
  • Infrared spectroscopy (IR) identifies functional groups like carbonyl (C=O) and sulfanyl (S-H) stretches.
  • X-ray crystallography may resolve ambiguous NMR signals in complex heterocyclic systems .

Q. How do substituents (e.g., oxolan-2-ylmethyl) influence physicochemical properties?

The oxolan (tetrahydrofuran-derived) group enhances lipophilicity (logP ~3.5 predicted), improving membrane permeability. Computational tools like Molinspiration or Schrödinger Suite predict ADME profiles, while experimental logD (octanol-water distribution) assays validate these models .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Comparative SAR Studies : Systematically vary substituents (e.g., replacing 4-methylphenyl with chlorophenyl) to isolate pharmacophore contributions.
  • Dose-Response Curves : Assess IC50_{50} values in cell-based assays (e.g., anti-cancer activity in HeLa cells) to identify potency outliers.
  • Off-Target Screening : Use KinomeScan or CEREP panels to rule out non-specific interactions .

Q. How can computational modeling guide the optimization of binding affinity?

  • Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with targets like EGFR or COX-2. For example, the sulfanyl group may form hydrogen bonds with catalytic lysine residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • Free Energy Perturbation (FEP) : Quantify ΔΔG changes for substituent modifications (e.g., methyl vs. methoxy groups) .

Q. What experimental designs address low yield in the final coupling step?

  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield.
  • Catalyst Screening : Test Pd(OAc)2_2 vs. CuI for Buchwald-Hartwig couplings.
  • In Situ FTIR Monitoring : Track carbonyl peak disappearance to optimize reaction termination .

Q. How do structural analogs inform mechanistic studies of apoptosis induction?

  • Fluorescent Probes : Use Annexin V-FITC/PI staining to compare apoptotic pathways activated by this compound vs. analogs like N-(3-chlorophenyl) derivatives .
  • Western Blotting : Quantify caspase-3/7 activation and Bcl-2 suppression in dose-dependent treatments.
  • Transcriptomic Profiling : RNA-seq identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-gram synthesis?

  • Stepwise Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) after each step.
  • Stability Testing : Store intermediates under argon at −20°C to prevent oxidation of the sulfanyl group.
  • QC Documentation : Record RfR_f values (TLC), melting points (±2°C tolerance), and spectral data in standardized formats .

Q. How to validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of target proteins (e.g., PARP1) upon compound treatment.
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon_{on}/koff_{off}) using recombinant proteins.
  • CRISPR Knockout : Compare activity in wild-type vs. target-deficient cell lines .

Data Interpretation and Reporting

Q. Q. How to reconcile discrepancies between computational predictions and experimental IC50_{50} values?

  • Re-evaluate Force Fields : Adjust partial charges in docking simulations to better reflect tautomeric states.
  • Solubility Correction : Account for precipitation in cell media using DLS (Dynamic Light Scattering) .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed potency .

Tables for Key Comparisons

Q. Table 1: Structural Analogues and Biological Activities

Compound IDKey SubstituentsIC50_{50} (EGFR Inhibition)Reference
Target Compound4-methylphenyl, oxolan-2-yl0.48 µM
N-(3-chlorophenyl) derivative3-Cl, 4-methylphenyl1.2 µM
5,6-Dimethyl analogue5,6-dimethyl, thieno core2.5 µM

Q. Table 2: Synthetic Yield Optimization

Reaction StepSolventCatalystTemp (°C)Yield (%)
Core FormationDMFNone8065
Sulfanyl AdditionEthanolK2_2CO3_36078
Acetamide CouplingTolueneEDC/HOBt10082

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.